molecular formula C11H9FO B1173517 Cadmium sulfate, hydrate. CAS No. 13477-20-8

Cadmium sulfate, hydrate.

Cat. No.: B1173517
CAS No.: 13477-20-8
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Description

Crystallographic Redetermination and Space Group Analysis

Modern crystallographic redetermination studies utilizing complementary metal oxide silicon detector technology have substantially refined our understanding of cadmium sulfate hydrate structures. The monohydrate form of cadmium sulfate crystallizes in the monoclinic space group P21/c, with refined unit cell parameters demonstrating exceptional precision compared to historical determinations. Contemporary measurements reveal lattice parameters of a = 7.6195(3) angstroms, b = 7.4517(3) angstroms, c = 8.1457(3) angstroms, and β = 122.244(1) degrees, yielding a unit cell volume of 391.17(3) cubic angstroms.

The crystallographic redetermination has achieved remarkable improvements in precision and accuracy, with reliability indices significantly enhanced compared to previous studies conducted in the 1970s. All non-hydrogen atoms have been refined with anisotropic displacement parameters, providing comprehensive thermal motion characterization throughout the crystal structure. The space group determination confirms the centrosymmetric nature of the structure, with systematic absences consistent with the P21/c space group assignment.

The octahydrate form, representing the 8/3-hydrate stoichiometry, exhibits a monoclinic crystal system with space group C2/c. This polymorph demonstrates unit cell dimensions of a = 14.813(3) angstroms, b = 11.902(2) angstroms, c = 9.466(2) angstroms, with β = 97.38(1) degrees, resulting in a significantly larger unit cell volume of 1655.2(6) cubic angstroms. The structural arrangement in this hydrate form represents a distinct structure-type, differentiating it from the kieserite-related monohydrate structure.

Table 1: Crystallographic Parameters for Cadmium Sulfate Hydrate Polymorphs

Parameter Monohydrate Octahydrate (8/3-hydrate)
Space Group P21/c C2/c
Crystal System Monoclinic Monoclinic
a (Å) 7.6195(3) 14.813(3)
b (Å) 7.4517(3) 11.902(2)
c (Å) 8.1457(3) 9.466(2)
β (degrees) 122.244(1) 97.38(1)
Volume (ų) 391.17(3) 1655.2(6)
Density (g/cm³) 3.846 3.088

Coordination Geometry of Cadmium ion in Hydrated Forms

The coordination environment of cadmium cations in hydrated sulfate structures exhibits consistent octahedral geometry with characteristic distortions arising from the mixed ligand environment. In the monohydrate structure, each cadmium ion adopts a distorted octahedral trans-[CdO6] coordination polyhedron, with two oxygen atoms provided by bridging water molecules and four oxygen atoms contributed by sulfate anions from different sulfate groups.

The cadmium-oxygen bond distances in the monohydrate form span a range from 2.2417(12) to 2.4024(12) angstroms, reflecting the different bonding characteristics of water versus sulfate oxygen atoms. The shortest bonds involve sulfate oxygen atoms, with Cd-O1 and Cd-O3 distances of 2.2417(12) and 2.2421(12) angstroms respectively, while the longest bond involves the terminal water oxygen at 2.4024(12) angstroms.

Bond angle analysis reveals significant deviations from ideal octahedral geometry, with angles ranging from 69.69(5) to 168.46(5) degrees. The trans arrangement of water molecules creates an O5-Cd1-O5 angle of 161.78(6) degrees, indicating substantial distortion from the ideal 180-degree linear arrangement. This distortion accommodates the three-dimensional framework formation while maintaining charge neutrality and optimal hydrogen bonding configurations.

Table 2: Selected Bond Distances and Angles in Cadmium Sulfate Monohydrate

Bond Distance (Å) Angle Degrees
Cd1—O1 2.2417(12) O1-Cd1-O3 175.24(4)
Cd1—O2 2.2530(13) O2-Cd1-O4 161.94(4)
Cd1—O3 2.2421(12) O5-Cd1-O5 161.78(6)
Cd1—O4 2.3112(12) O1-Cd1-O5 88.62(4)
Cd1—O5 (bridging) 2.3210(12) O3-Cd1-O5 89.80(4)
Cd1—O5 (terminal) 2.4024(12) O4-Cd1-O5 83.53(4)

The octahydrate form demonstrates similar octahedral coordination with notable variations in bond lengths and angles due to the increased hydration level. The coordination environment in this polymorph includes nitrogen atoms from organic ligands in addition to sulfate and water oxygen atoms, creating a [CdN2O4] coordination sphere with bond distances ranging from 2.2321(12) to 2.3790(13) angstroms.

Hydrogen Bonding Networks in Monohydrate vs. Polyhydrate Structures

The hydrogen bonding networks in cadmium sulfate hydrates represent critical structural features that stabilize the three-dimensional framework architectures and distinguish different hydration states. In the monohydrate structure, coordinating water molecules participate in classical O-H···O hydrogen bonds with sulfate anions, creating medium-strength interactions that consolidate the crystal packing.

The monohydrate exhibits two distinct hydrogen bonding interactions: O5-H5A···O3 with a donor-acceptor distance of 2.6958(17) angstroms and an angle of 170(3) degrees, and O5-H5B···O2 with a distance of 2.7530(17) angstroms and an angle of 173(2) degrees. These interactions demonstrate near-linear hydrogen bonding geometry, indicating strong directional bonding that contributes significantly to structural stability.

The hydrogen bonding pattern in the monohydrate creates infinite chains along crystallographic directions, with each water molecule acting as a double hydrogen bond donor to adjacent sulfate anions. This arrangement facilitates the formation of the three-dimensional coordination polymer framework, where cadmium-cadmium separations range from 4.0757(2) to 6.4462(3) angstroms.

Table 3: Hydrogen Bonding Parameters in Cadmium Sulfate Hydrates

Hydrogen Bond D-H (Å) H···A (Å) D···A (Å) D-H···A (degrees)
Monohydrate
O5-H5A···O3 0.822(17) 1.883(17) 2.6958(17) 170(3)
O5-H5B···O2 0.859(16) 1.899(17) 2.7530(17) 173(2)
Polyhydrate Forms
Classical O-H···O Variable Variable 2.60-2.80 160-180
N-H···O Variable Variable 2.80-3.20 140-170

In polyhydrate structures, the hydrogen bonding networks become increasingly complex due to the presence of additional water molecules and, in some cases, organic ligands. The octahydrate form exhibits both classical O-H···O hydrogen bonds involving coordinating water molecules and sulfate groups, as well as N-H···O hydrogen bonds between disordered tetrazine groups and sulfate oxygen atoms. This enhanced hydrogen bonding network provides additional stabilization for the larger unit cell and lower density structure.

The comparison between monohydrate and polyhydrate hydrogen bonding reveals fundamental differences in network topology and strength. While monohydrate structures rely primarily on water-sulfate interactions, polyhydrate forms incorporate water-water hydrogen bonding that creates extended networks throughout the crystal structure. These extended networks contribute to the lower densities observed in higher hydrates while maintaining structural integrity through cooperative hydrogen bonding effects.

Comparative Analysis of Anhydrous cadmium sulfate vs. Hydrated Polymorphs

The structural differences between anhydrous cadmium sulfate and its hydrated polymorphs reveal fundamental principles governing hydration effects in metal sulfate systems. Anhydrous cadmium sulfate adopts an orthorhombic crystal structure, contrasting sharply with the monoclinic systems characteristic of hydrated forms. This structural transformation upon hydration reflects the accommodation of water molecules within the coordination sphere and crystal lattice.

The coordination number of cadmium ions undergoes significant changes upon hydration, transitioning from variable coordination in the anhydrous form to consistent octahedral coordination in hydrates. In anhydrous cadmium sulfate, cadmium ions may exhibit coordination numbers ranging from four to eight, depending on the specific structural arrangement and sulfate bridging modes. The introduction of water molecules standardizes this coordination to predominantly octahedral geometry, with water molecules occupying specific coordination sites.

Density variations provide quantitative measures of structural changes upon hydration. Anhydrous cadmium sulfate exhibits higher density compared to hydrated forms, with the monohydrate demonstrating a density of 3.846 g/cm³ and the octahydrate showing 3.088 g/cm³. This systematic decrease in density with increasing hydration reflects the incorporation of water molecules with their lower atomic mass and the expansion of unit cell volumes to accommodate hydrogen bonding networks.

Table 4: Comparative Properties of Cadmium Sulfate Polymorphs

Property Anhydrous Monohydrate Octahydrate
Crystal System Orthorhombic Monoclinic Monoclinic
Space Group Variable P21/c C2/c
Coordination Number 4-8 6 6
Density (g/cm³) >4.0 3.846 3.088
Hydrogen Bonds None Medium strength Extensive network
Thermal Stability High Moderate Lower

The thermal behavior distinguishes anhydrous and hydrated forms significantly, with anhydrous cadmium sulfate maintaining structural integrity at elevated temperatures while hydrated forms undergo dehydration processes. Thermogravimetric analysis reveals stepwise water loss in hydrated forms, with the monohydrate showing water loss around 123°C and complete dehydration by higher temperatures. These thermal transformations are reversible under appropriate humidity conditions, demonstrating the dynamic equilibrium between hydrated and anhydrous forms.

Solubility characteristics also differ markedly between anhydrous and hydrated polymorphs. Hydrated forms generally exhibit enhanced solubility in water compared to the anhydrous material, attributed to pre-existing hydrogen bonding networks that facilitate dissolution. The monohydrate demonstrates solubility of 1130 g/L, reflecting the favorable energetics of water-mediated dissolution processes.

The structural framework connectivity varies fundamentally between anhydrous and hydrated forms. Anhydrous cadmium sulfate forms three-dimensional networks through sulfate bridging alone, while hydrated polymorphs incorporate both sulfate bridging and water-mediated connections. This dual connectivity in hydrated forms creates more flexible frameworks capable of accommodating structural distortions and guest molecule incorporation.

Properties

CAS No.

13477-20-8

Molecular Formula

C11H9FO

Synonyms

cadmium(2+) sulfate

Origin of Product

United States

Comparison with Similar Compounds

Cadmium Chloride Hydrate (CdCl₂·xH₂O)

  • Chemical formula : CdCl₂·2.5H₂O (hemipentahydrate) .
  • Properties :
    • Melting point: 34°C .
    • Solubility: Highly soluble in water (1,400 g/100 mL) .
  • Applications : Used in photocopying, electroplating, and as a chemical intermediate .
  • Stability : Efflorescent (loses water readily) compared to cadmium sulfate hydrates .
  • Hazard classification : UN 2570 (toxic) .

Chromium(III) Sulfate Hydrate (Cr₂(SO₄)₃·xH₂O)

  • Chemical formula : Cr₂(SO₄)₃·18H₂O (common hydrate) .
  • Properties :
    • Density: 1.87 g/cm³ (18-hydrate) .
    • Solubility: Insoluble in water but soluble in acids .
  • Applications : Tanning leather, green pigments, and catalysts .
  • Stability : Converts from purple to green in aqueous solutions upon heating .
  • Hazard classification : Corrosive (GHS Category C) with risks of skin/eye damage .

Ammonium Cadmium Sulfate Hydrate (ACSH)

  • Chemical formula : (NH₄)₂Cd(SO₄)₂·xH₂O .
  • Properties: Crystallography: Grown via solution method; exhibits monoclinic structure . Dielectric properties: Studied for frequency-dependent behavior .
  • Applications : Investigated for optoelectronic and mechanical applications .

Cadmium Perchlorate Hydrate (Cd(ClO₄)₂·xH₂O)

  • Chemical formula : Cd(ClO₄)₂·xH₂O .
  • Properties: Limited data available; classified as toxic (99.999% trace metals basis) .
  • Hazard classification : Requires respiratory protection due to toxic dust .

Data Tables

Table 1: Physical and Chemical Properties Comparison

Compound Molecular Formula Density (g/cm³) Melting Point (°C) Solubility in Water (g/100 mL) Key Applications
Cadmium sulfate monohydrate CdSO₄·H₂O 3.79 105 76.7 Electroplating, pigments
Cadmium chloride hydrate CdCl₂·2.5H₂O 3.33 34 1,400 Photocopying, catalysts
Chromium(III) sulfate hydrate Cr₂(SO₄)₃·18H₂O 1.87 90 (dehydration) Insoluble Tanning, pigments
ACSH (NH₄)₂Cd(SO₄)₂·xH₂O N/A N/A Soluble Optoelectronic research

Research Findings and Stability

  • Cadmium sulfate hydrates : The octahydrate (3CdSO₄·8H₂O) is structurally stable under ambient conditions but undergoes phase transitions under high pressure or temperature . Anhydrous CdSO₄ (Cmcm phase) is less hygroscopic than its hydrates .
  • Chromium(III) sulfate: Preparation involves reduction of dichromates with SO₂ or ethanol, yielding hydrates with variable stability .
  • ACSH crystals : Exhibit anisotropic mechanical properties (Vickers hardness) and temperature-dependent dielectric behavior .

Preparation Methods

Reaction of Cadmium Metal with Sulfuric Acid

The most straightforward method for preparing cadmium sulfate hydrate involves reacting cadmium metal with dilute sulfuric acid. The reaction proceeds as follows:

Cd (s)+H2SO4CdSO4+H2\text{Cd (s)} + \text{H}2\text{SO}4 \rightarrow \text{CdSO}4 + \text{H}2 \uparrow

This exothermic reaction is typically conducted under reflux conditions at temperatures between 80°C and 100°C. The hydrogen gas evolved necessitates proper ventilation to prevent explosive hazards. The resulting solution, upon cooling, crystallizes into the monohydrate (CdSO₄·H₂O) or higher hydrates depending on the water content during crystallization.

Cadmium Oxide or Hydroxide Neutralization

Cadmium oxide (CdO) or cadmium hydroxide (Cd(OH)₂) neutralizes sulfuric acid to yield cadmium sulfate hydrate:

CdO+H2SO4CdSO4+H2O\text{CdO} + \text{H}2\text{SO}4 \rightarrow \text{CdSO}4 + \text{H}2\text{O}
Cd(OH)2+H2SO4CdSO4+2H2O\text{Cd(OH)}2 + \text{H}2\text{SO}4 \rightarrow \text{CdSO}4 + 2\text{H}_2\text{O}

These reactions are less exothermic than the metal-acid route, making them safer for controlled laboratory settings. Stoichiometric ratios ensure complete neutralization, with excess acid avoided to prevent sulfate decomposition. The monohydrate forms predominantly when evaporated at moderate temperatures (60–80°C).

Oxidative Synthesis with Sodium Persulfate

Sodium persulfate (Na₂S₂O₈) serves as a strong oxidizing agent for cadmium metal in a redox reaction:

Cd+Na2S2O8CdSO4+Na2SO4\text{Cd} + \text{Na}2\text{S}2\text{O}8 \rightarrow \text{CdSO}4 + \text{Na}2\text{SO}4

This method avoids hydrogen gas evolution and achieves higher reaction rates at elevated temperatures (90–100°C). The byproduct, sodium sulfate, remains soluble in water, allowing easy separation of cadmium sulfate via crystallization.

Industrial-Scale Production Techniques

Pressurized Oxygen-Accelerated Dissolution

A patented industrial process enhances reaction kinetics by introducing oxygen gas under pressure. Cadmium metal reacts with dilute sulfuric acid in an autoclave at 20–75 psi gauge pressure and temperatures exceeding 100°C:

Cd+H2SO4+O2CdSO4+H2O\text{Cd} + \text{H}2\text{SO}4 + \text{O}2 \rightarrow \text{CdSO}4 + \text{H}_2\text{O}

Oxygen partial pressures above atmospheric levels catalyze cadmium oxidation, reducing reaction times from days to hours. This method is particularly advantageous for large-scale production, as it minimizes acid waste and improves yield.

Hydrothermal Crystallization

Industrial processes often employ hydrothermal reactors to control hydrate formation. By adjusting water content, temperature, and pressure, specific hydrates such as the tetrahydrate (CdSO₄·4H₂O) or octahydrate (CdSO₄·8H₂O) are selectively crystallized. For example, cooling a saturated CdSO₄ solution to 30°C under vacuum yields the monohydrate, while slower cooling at ambient pressure favors higher hydrates.

Factors Influencing Hydrate Formation

Temperature and Concentration

The hydrate form depends critically on the reaction temperature and sulfuric acid concentration:

Hydrate FormTemperature RangeSulfuric Acid Concentration
CdSO₄·H₂O60–100°C10–20%
CdSO₄·4H₂O (drobecite)25–50°C5–15%
CdSO₄·8⁄3H₂O (lazaridisite)<30°C<10%

Higher temperatures and acid concentrations favor lower hydrates due to reduced water activity.

Comparative Analysis of Synthesis Methods

MethodReactantsConditionsAdvantagesLimitations
Cd + H₂SO₄Cd, H₂SO₄80–100°C, atmosphericSimple setupSlow, H₂ gas hazard
CdO/Cd(OH)₂ + H₂SO₄CdO/Cd(OH)₂, H₂SO₄60–80°C, refluxSafer, controlledRequires pre-synthesized oxide
Na₂S₂O₈ oxidationCd, Na₂S₂O₈90–100°CNo gas byproductsHigher cost of persulfate
Pressurized O₂ processCd, H₂SO₄, O₂>100°C, 20–75 psiRapid, scalableRequires autoclave investment

Q & A

Basic: What are the recommended methods for synthesizing cadmium sulfate hydrate in a laboratory setting?

Answer:
Cadmium sulfate hydrate is typically synthesized by reacting cadmium metal or cadmium oxide with diluted sulfuric acid. The reaction proceeds as:
Cd (s) + H2SO4CdSO4+H2O (g)\text{Cd (s) + H}_2\text{SO}_4 \rightarrow \text{CdSO}_4 + \text{H}_2\text{O (g)}

Key considerations include:

  • Safety : Conduct reactions in a fume hood to avoid inhalation of toxic cadmium fumes .
  • Purification : Crystallize the product under controlled evaporation to obtain hydrated forms (e.g., monohydrate or octahydrate) .
  • Quality Control : Verify purity via gravimetric analysis or X-ray diffraction (XRD).

Basic: What safety protocols are critical when handling cadmium sulfate hydrate?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and particulate-filter respirators (EN 143 standard) to prevent skin contact and inhalation .
  • Ventilation : Use local exhaust ventilation to maintain airborne cadmium levels below 0.01 mg/m³ .
  • Spill Management : Collect spills mechanically (e.g., using a HEPA-filter vacuum) and avoid flushing into drains due to aquatic toxicity .
  • First Aid : For eye exposure, rinse with water for ≥10 minutes; do not induce vomiting if ingested .

Basic: How can the water content in cadmium sulfate hydrate be determined experimentally?

Answer:
Gravimetric Analysis Protocol :

Heating : Heat a pre-weighed sample of the hydrate (e.g., 2.00 g) at 150–200°C until constant mass.

Mass Measurement : Calculate water loss as:
%H2O=MasshydrateMassanhydrousMasshydrate×100\% \text{H}_2\text{O} = \frac{\text{Mass}_{\text{hydrate}} - \text{Mass}_{\text{anhydrous}}}{\text{Mass}_{\text{hydrate}}} \times 100

Example Data :

TrialHydrate Mass (g)Anhydrous Mass (g)% Water
13.022.1130.1%
22.501.7530.0%
Note : Ensure complete dehydration to avoid underestimation .

Advanced: How can researchers assess the environmental impact of cadmium sulfate hydrate in aquatic systems?

Answer:

  • Toxicity Testing : Conduct Daphnia magna or algal bioassays to determine LC₅₀ values. Cadmium sulfate is classified as H410 (very toxic to aquatic life) with long-term effects .
  • Leaching Studies : Simulate soil-column experiments to track cadmium mobility under varying pH (4–8) and organic content .
  • Mitigation : Use chelating agents (e.g., EDTA) to immobilize cadmium ions in contaminated water .

Advanced: How does hydrate morphology influence the physical properties of cadmium sulfate in composite materials?

Answer:

  • Patchy Hydration : Heterogeneous hydrate distribution (e.g., in sands) increases thermal/electrical conductivity due to interconnected hydrate-saturated zones .
  • Mechanical Stability : Hydrated forms exhibit lower shear strength compared to anhydrous CdSO₄ under high-stress conditions (e.g., >10 MPa) .
  • Characterization : Use micro-CT imaging or impedance spectroscopy to map hydrate distribution .

Advanced: What role does cadmium sulfate hydrate play in electrochemical applications?

Answer:

  • Weston Standard Cells : Acts as an electrolyte due to its stable ionic conductivity. The cell reaction is:
    Cd (s) + Hg2SO4CdSO4+2Hg (l)\text{Cd (s) + Hg}_2\text{SO}_4 \rightarrow \text{CdSO}_4 + 2\text{Hg (l)}

  • Optimization : Maintain CdSO₄·8/3H₂O stoichiometry for consistent voltage output (1.0186 V at 20°C) .

Basic: What are the key physical and chemical properties of cadmium sulfate hydrate?

Answer:

  • Molecular Formula : CdSO₄·8/3H₂O (common hydrate form) .
  • Solubility : 113 g/100 mL (20°C in water) .
  • Decomposition : Releases SOₓ and NOₓ at >500°C .
  • Hazards : Classified as H350 (carcinogenic) and H360F (reproductive toxicity) .

Advanced: How can researchers resolve contradictions in hydrate stoichiometry data?

Answer:

  • Replicate Experiments : Conduct triplicate gravimetric analyses with controlled heating rates to minimize partial dehydration .
  • Complementary Techniques : Pair thermogravimetric analysis (TGA) with Karl Fischer titration for precise water quantification .
  • Error Analysis : For spills or incomplete dehydration, recalculate using corrected masses (e.g., subtract accidental mass loss) .

Advanced: What analytical methods are recommended for characterizing cadmium sulfate hydrate beyond gravimetry?

Answer:

  • XRD : Confirm crystal structure (e.g., monoclinic for CdSO₄·8/3H₂O) .
  • FTIR : Identify O-H stretching (3400 cm⁻¹) and sulfate vibrations (1100 cm⁻¹) .
  • ICP-MS : Quantify trace cadmium impurities (<1 ppm detection limit) .

Advanced: How does cadmium sulfate hydrate interact with biological systems in toxicity studies?

Answer:

  • Mechanism : Cd²⁺ ions disrupt calcium signaling and induce oxidative stress via glutathione depletion .
  • In Vitro Models : Use HepG2 cells to study hepatotoxicity (IC₅₀ ≈ 10 µM) .
  • Biomarkers : Measure metallothionein upregulation as a cadmium exposure marker .

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